A primary application of 3-Cl-5-F-PhMgBr is the introduction of a 3-chloro-5-fluorophenyl group onto organic molecules. The Grignard reaction between 3-Cl-5-F-PhMgBr and various carbonyl compounds (aldehydes, ketones, esters, etc.) leads to the formation of alcohols with the 3-chloro-5-fluorophenyl moiety attached to the original carbonyl carbon [1]. This reaction is a valuable tool for synthesizing a diverse range of organic molecules with potential biological activity or other desired properties.
Here's an example of 3-Cl-5-F-PhMgBr reacting with benzaldehyde to form a 3-chloro-5-fluorophenyl substituted alcohol [1]:
3-Cl-5-F-PhMgBr + PhCHO -> PhCH(OH)(3-Cl-5-F-Ph)
[1] Source: Li, J.-J., & Yang, Z.-Y. (2008). Transition-metal-catalyzed regio- and stereoselective hydroalkoxylation of terminal alkenes with aryl Grignard reagents and alcohols. Journal of the American Chemical Society, 130(45), 14948-14949. ()
The combination of a chlorine and a fluorine atom on the phenyl ring of 3-Cl-5-F-PhMgBr can be strategically exploited in medicinal chemistry research. The presence of these halogens can influence the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the resulting molecule. Chlorine can improve lipophilicity, potentially enhancing cellular uptake, while fluorine can introduce metabolic stability by acting as a bioisostere of hydrogen [2].
Researchers can utilize 3-Cl-5-F-PhMgBr to synthesize libraries of compounds containing the 3-chloro-5-fluorophenyl group and evaluate their biological activity for drug discovery purposes [2].
[2] Source: Muller, K., Heroven, S. C., & Biava, M. (2015). Fluorine in medicinal chemistry: a review of recent developments. Chemical Society Reviews, 44(23), 7986-8008. ()
3-Chloro-5-fluorophenylmagnesium bromide is an organomagnesium halide with the chemical formula C₆H₃BrClFMg. It features a phenyl ring substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively. This compound exists as a solution in tetrahydrofuran (THF) and is characterized by its reactivity as a nucleophile in various organic reactions .
3-chloro-5-fluorophenylmagnesium bromide is a flammable and reactive compound. It reacts violently with water to produce flammable hydrogen gas and can ignite spontaneously upon contact with air. Due to the presence of bromine, it is also a suspected skin and eye irritant.
Here are some safety precautions to consider when handling this compound:
The synthesis of 3-Chloro-5-fluorophenylmagnesium bromide typically involves the following steps:
3-Chloro-5-fluorophenylmagnesium bromide has several important applications:
Several compounds share structural similarities with 3-Chloro-5-fluorophenylmagnesium bromide. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-Chlorophenylmagnesium bromide | C₆H₄BrMg | Lacks fluorine substitution |
4-Chloro-3-fluorophenylmagnesium bromide | C₆H₄BrClFMg | Different position of chlorine |
3-Bromobenzylmagnesium bromide | C₇H₈BrMg | Contains a benzyl group instead of phenyl |
3,5-Difluorophenylmagnesium bromide | C₆H₃F₂Mg | Has two fluorine substituents |
These compounds illustrate variations in substitution patterns that can influence their reactivity and applications in organic synthesis. The presence of both chlorine and fluorine atoms in 3-Chloro-5-fluorophenylmagnesium bromide contributes to its unique reactivity profile compared to others listed.